2-Nitroethane-1-sulfonyl chloride

Lipophilicity Solubility Partition Coefficient

2-Nitroethane-1-sulfonyl chloride (CAS 97925-84-3) is a bifunctional aliphatic sulfonyl chloride bearing both a highly reactive sulfonyl chloride (–SO₂Cl) group and a strongly electron-withdrawing nitro (–NO₂) group. With a molecular formula of C₂H₄ClNO₄S and a molecular weight of 173.58 g/mol, this compound is classified as a nitroalkyl sulfonyl chloride.

Molecular Formula C2H4ClNO4S
Molecular Weight 173.58 g/mol
CAS No. 97925-84-3
Cat. No. B3317857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroethane-1-sulfonyl chloride
CAS97925-84-3
Molecular FormulaC2H4ClNO4S
Molecular Weight173.58 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2
InChIKeyFEKOETYNDSDXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroethane-1-sulfonyl chloride (CAS 97925-84-3): A Dual-Function Aliphatic Sulfonyl Chloride for Targeted Synthesis


2-Nitroethane-1-sulfonyl chloride (CAS 97925-84-3) is a bifunctional aliphatic sulfonyl chloride bearing both a highly reactive sulfonyl chloride (–SO₂Cl) group and a strongly electron-withdrawing nitro (–NO₂) group. With a molecular formula of C₂H₄ClNO₄S and a molecular weight of 173.58 g/mol, this compound is classified as a nitroalkyl sulfonyl chloride [1]. Its computed logP of -1.435 reflects markedly greater hydrophilicity than simple alkyl sulfonyl chlorides [2], while the aliphatic nitro group introduces unique reactivity patterns not found in common aromatic sulfonyl chlorides.

Why Generic Alkanesulfonyl Chlorides Cannot Replace 2-Nitroethane-1-sulfonyl chloride in Key Applications


Direct substitution of 2-nitroethane-1-sulfonyl chloride with a generic alkanesulfonyl chloride (e.g., ethanesulfonyl chloride or methanesulfonyl chloride) introduces significant changes in solubility, electrophilicity, and downstream synthetic potential. The nitro group in the 2-position exerts a powerful inductive electron-withdrawing effect (Taft σ* = 1.73 for –CH₂NO₂) [1], which is absent in unsubstituted or halogenated analogs. This alters the sulfonyl chloride's hydrolysis rate and reactivity with nucleophiles, making generic replacements unsuitable for reactions requiring precise control over electrophilicity or aqueous compatibility. Furthermore, the nitro group serves as a latent amine handle, enabling post-sulfonylation reduction to an amine for further functionalization—a capability absent in simple alkyl sulfonyl chlorides.

Quantitative Differentiation Evidence for 2-Nitroethane-1-sulfonyl chloride vs. Closest Analogs


Hydrophilicity (logP) Head-to-Head Comparison: 2-Nitroethane-1-sulfonyl chloride vs. Unsubstituted and 2-Chloro Analogs

The computed logP of 2-nitroethane-1-sulfonyl chloride is -1.435 [1], which is substantially lower than that of ethanesulfonyl chloride (logP ≈ 0.8–0.9) [2] and 2-chloroethanesulfonyl chloride (logP ≈ 1.0) [3]. This difference of >2 log units indicates a >100-fold relative preference for the aqueous phase. The higher hydrophilicity directly influences solubility profiles in aqueous reaction media and may affect biological partitioning in drug discovery contexts.

Lipophilicity Solubility Partition Coefficient Medicinal Chemistry

Electronic Effect Quantification: Taft σ* Inductive Constant of –CH₂NO₂ vs. –CH₂Cl and –CH₃

The Taft σ* substituent constant for the –CH₂NO₂ group is +1.73 [1], indicating a strong electron‑withdrawing inductive effect. In contrast, the σ* value for –CH₃ is 0 (reference), –CH₂CH₃ is –0.1, and –CH₂Cl is approximately +1.05 [2]. The nitro-bearing substituent is therefore a significantly stronger electron-withdrawing group than chloromethyl, which is expected to increase the electrophilicity of the adjacent sulfonyl chloride toward nucleophilic attack.

Electronic Effect Reactivity Inductive Effect LFER

Functional Handle Versatility: Nitro Group as a Latent Amine vs. Halogenated Analogs

2-Nitroethane-1-sulfonyl chloride uniquely combines a sulfonyl chloride electrophile with a nitro group that can be selectively reduced to a primary amine (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂) . This contrasts with 2-chloroethanesulfonyl chloride and 2-fluoroethanesulfonyl chloride, which bear halogens that can undergo nucleophilic displacement under basic conditions, potentially leading to undesired side reactions during sulfonamide formation. The nitro-to-amine reduction provides an orthogonal functional handle for further diversification in multi-step syntheses.

Synthetic Utility Bifunctional Building Block Sulfonamide Synthesis Drug Discovery

Comparison with Sulfonyl Fluoride Analog: 2-Nitroethane-1-sulfonyl chloride vs. 2-Nitroethanesulfonyl fluoride

2-Nitroethanesulfonyl fluoride (CAS 461-39-2, MW 157.12) is the direct sulfonyl fluoride analog. Sulfonyl fluorides exhibit markedly different reactivity profiles—they are generally less electrophilic than sulfonyl chlorides and show greater stability toward hydrolysis, making them suitable for covalent protein targeting in chemical biology [1]. In contrast, 2-nitroethane-1-sulfonyl chloride (MW 173.58) is more reactive, enabling rapid sulfonamide or sulfonate ester formation under mild conditions without the need for activating agents.

Sulfonyl Halide Reactivity Covalent Inhibitor Chemical Biology Click Chemistry

Targeted Application Scenarios Where 2-Nitroethane-1-sulfonyl chloride Outperforms Generic Alternatives


Hydrophilic Sulfonamide Library Synthesis in Aqueous Media

The low logP (-1.435) of 2-nitroethane-1-sulfonyl chloride [1] ensures superior solubility in water-miscible solvent systems compared to ethanesulfonyl chloride (logP ≈ 0.9) [2]. This property is critical for high-throughput sulfonamide library synthesis where precipitation of the sulfonyl chloride reagent can lead to incomplete reactions. The enhanced water compatibility simplifies purification and enables direct use in aqueous-phase reaction protocols.

Electrophilic Sulfonylation Requiring Enhanced Reactivity

With a Taft σ* of +1.73 for the –CH₂NO₂ substituent [1], the sulfonyl chloride electrophile is significantly more activated than those in ethane- or 2-chloroethane-sulfonyl chlorides. This makes 2-nitroethane-1-sulfonyl chloride the reagent of choice when sulfonylation of sterically hindered or poorly nucleophilic amines is required, as it compensates for low nucleophilicity with higher electrophilic driving force [2].

Bifunctional Building Block for Medicinal Chemistry: Nitro-Reduction to Amine

After sulfonylation with 2-nitroethane-1-sulfonyl chloride, the nitro group can be selectively reduced to a primary amine [1], enabling subsequent amide coupling, reductive amination, or heterocycle formation. This contrasts with halogenated analogs (e.g., 2-chloroethanesulfonyl chloride), where the halogen substituent may undergo undesired nucleophilic displacement during the sulfonylation step, compromising product integrity.

Differentiated Reactivity vs. Sulfonyl Fluoride for Kinetic Selectivity

When a reactive sulfonyl chloride is required over the more stable sulfonyl fluoride analog, 2-nitroethane-1-sulfonyl chloride offers faster kinetics with amines and alcohols [1]. This is advantageous in synthetic sequences where a rapid, quantitative sulfonylation is desired without residual starting material, particularly in automated parallel synthesis and flow chemistry setups [2].

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